molecular formula C11H14N4O B13056190 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine

1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B13056190
M. Wt: 218.26 g/mol
InChI Key: BSBALZHONLSTKE-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium (n-BuLi) and boronic acids .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
  • 4-Aminotetrahydropyran

Uniqueness: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine stands out due to its unique combination of a pyran ring and a pyrazolo[3,4-b]pyridine core. This structure imparts specific chemical properties and reactivity that are distinct from other similar compounds .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

1-(oxan-2-yl)pyrazolo[3,4-b]pyridin-4-amine

InChI

InChI=1S/C11H14N4O/c12-9-4-5-13-11-8(9)7-14-15(11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2,(H2,12,13)

InChI Key

BSBALZHONLSTKE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=NC=CC(=C3C=N2)N

Origin of Product

United States

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